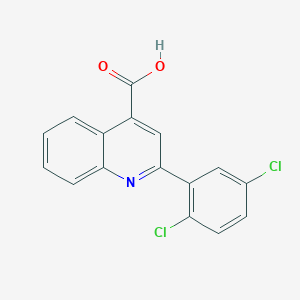![molecular formula C20H21N5O B5684968 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5684968.png)
3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. This compound has gained significant attention due to its unique chemical structure and promising therapeutic effects.
Mécanisme D'action
3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells. By blocking the activity of BTK, 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine prevents the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine can also modulate the activity of immune cells, such as B cells and T cells, leading to the suppression of autoimmune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine is its high potency and selectivity for BTK inhibition. This makes it an attractive candidate for the development of targeted therapies for cancer and autoimmune diseases. However, 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine has some limitations, such as its low solubility and poor pharmacokinetic properties, which can affect its efficacy and bioavailability.
Orientations Futures
There are several future directions for the research and development of 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine. One area of focus is the optimization of its pharmacokinetic properties, such as its solubility and stability. Another direction is the investigation of its potential in combination with other drugs or therapies, such as chemotherapy, immunotherapy, or radiotherapy. Additionally, the exploration of 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine in other diseases, such as multiple sclerosis and psoriasis, could provide new insights into its therapeutic potential.
Conclusion:
3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine, or 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine, is a promising small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. Its unique chemical structure and mechanism of action make it an attractive candidate for the development of targeted therapies. Further research is needed to optimize its pharmacokinetic properties and explore its potential in combination with other drugs or therapies.
Méthodes De Synthèse
The synthesis of 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine involves several steps, including the preparation of intermediate compounds and the coupling of different functional groups. The most commonly used method for synthesizing 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine is the reaction between 3-methyl-3-phenylpiperidine and 2-(1H-tetrazol-5-yl)benzoyl chloride in the presence of a base catalyst. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine has been extensively studied in the field of oncology and immunology. It has shown promising results in the treatment of hematologic malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. 3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine has also demonstrated potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
(3-methyl-3-phenylpiperidin-1-yl)-[2-(2H-tetrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-20(15-8-3-2-4-9-15)12-7-13-25(14-20)19(26)17-11-6-5-10-16(17)18-21-23-24-22-18/h2-6,8-11H,7,12-14H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQXAQMIUCOWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC=CC=C2C3=NNN=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5684886.png)

![methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5684903.png)
![4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5684910.png)
![1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5684918.png)


![N,N-dimethyl-6-(1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)-2-pyrazinecarboxamide](/img/structure/B5684936.png)
![4-[(2,6-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5684943.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide hydrochloride](/img/structure/B5684950.png)
![5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5684957.png)

